3-Allyl-5,6-dimethoxy-1H-indole
Description
Contextualization within Indole (B1671886) Heterocycle Chemistry
The study of 3-Allyl-5,6-dimethoxy-1H-indole is deeply rooted in the rich history and broad significance of indole chemistry. The indole framework, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. chula.ac.thnih.gov
The journey of indole chemistry began in the 19th century with the study of the dye indigo. chim.it A pivotal moment came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains one of the most widely used for constructing the indole core. chim.it Over the decades, a plethora of other named reactions have been developed to afford diverse indole structures. These include the Reissert, Madelung, Nenitzescu, and Bartoli indole syntheses, each offering unique advantages in terms of substrate scope and regioselectivity. chim.it
The functionalization of the pre-formed indole ring has also been a subject of intense study. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, primarily at the C3 position. chim.it Modern synthetic methods, particularly those employing transition metal catalysis, have further expanded the toolkit for indole functionalization, enabling the introduction of a wide range of substituents at various positions. chim.it
Table 1: Key Historical Indole Synthesis Methodologies
| Synthesis Method | Year Developed | Brief Description |
| Fischer Indole Synthesis | 1883 | Acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. |
| Reissert Indole Synthesis | Early 20th Century | Reaction of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. |
| Madelung Synthesis | 1912 | Intramolecular cyclization of an N-phenylamide at high temperature. |
| Nenitzescu Indole Synthesis | 1929 | Reaction of a benzoquinone with a β-enamino ester. |
| Bartoli Indole Synthesis | 1989 | Reaction of a vinyl Grignard reagent with a nitroarene. |
The indole scaffold's prevalence in biologically active molecules underscores its significance. chula.ac.thnih.gov It is the core structure of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. pnu.ac.ir Many indole alkaloids, such as the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive drug reserpine, have found critical applications in medicine. nih.gov The unique electronic properties and the ability to participate in hydrogen bonding contribute to the indole's ability to interact with various biological targets. chula.ac.th Consequently, the development of novel indole derivatives remains a vibrant area of research, driven by the quest for new therapeutic agents and functional materials. pnu.ac.irresearchgate.net
Structural Analysis and Importance of Substituents in Indole Derivatives
The properties and reactivity of an indole derivative are profoundly influenced by the nature and position of its substituents. In this compound, the methoxy (B1213986) and allyl groups play crucial roles in defining its chemical character.
The presence of two methoxy groups on the benzene portion of the indole ring, as in 5,6-dimethoxy-1H-indole, has a significant impact on the molecule's electronic properties. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic system. chim.it This enhanced electron density, in turn, activates the indole ring towards electrophilic substitution reactions. chim.it
Research on methoxy-activated indoles has shown that these substituents can direct the regioselectivity of further functionalization. chim.it For instance, in 4,6-dimethoxyindoles, the C7 position becomes highly nucleophilic, while in 5,7-dimethoxyindoles, the C4 position is activated. chim.it In the case of 5,6-dimethoxy-1H-indole, the increased electron density generally enhances the reactivity of the entire indole framework, making it a more versatile precursor for the synthesis of complex molecules. chim.it
The allyl group at the C3 position is a particularly valuable functional handle for several reasons. The C3 position is the most common site for electrophilic attack on the indole nucleus, making the introduction of an allyl group through methods like palladium-catalyzed allylation a feasible synthetic step. researchgate.net
The allyl group itself offers numerous possibilities for subsequent chemical transformations. The double bond can participate in a wide range of reactions, including:
Oxidation: Cleavage of the double bond can lead to the formation of aldehydes or carboxylic acids, providing a route to further functionalization.
Reduction: Saturation of the double bond to a propyl group can modify the steric and electronic properties of the molecule.
Addition Reactions: The double bond can undergo various addition reactions, such as halogenation, hydroboration-oxidation, and epoxidation, to introduce new functional groups.
Metathesis: Cross-metathesis reactions can be employed to build more complex side chains at the C3 position.
This versatility makes the C3-allyl moiety a key feature for generating a library of diverse indole derivatives for biological screening.
Table 2: Potential Reactions of the C3-Allyl Group
| Reaction Type | Reagents | Potential Product |
| Ozonolysis | 1. O₃; 2. DMS | Indole-3-acetaldehyde |
| Dihydroxylation | OsO₄, NMO | Indole-3-(2,3-dihydroxypropyl) |
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-1H-indole |
| Heck Reaction | Aryl halide, Pd catalyst | C3-cinnamyl indole derivative |
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is justified by the convergence of several key factors. The combination of the electron-rich dimethoxy-substituted indole core with the versatile C3-allyl group creates a molecule with significant potential in several areas of chemical research.
The enhanced nucleophilicity of the 5,6-dimethoxyindole (B14739) scaffold suggests that it could serve as a valuable platform for the development of novel synthetic methodologies. The C3-allyl group provides a reactive site for a multitude of subsequent transformations, allowing for the rapid generation of molecular diversity. This is particularly relevant in the field of medicinal chemistry, where the exploration of chemical space is crucial for the discovery of new drug candidates. researchgate.net
Furthermore, many substituted dimethoxyindoles have shown promising biological activities. researchgate.netdntb.gov.ua The structural motif is present in a number of natural products and synthetic compounds with anticancer, antimicrobial, and anti-inflammatory properties. The addition of the C3-allyl group could modulate these activities or introduce new pharmacological profiles. Therefore, the synthesis and biological evaluation of this compound and its derivatives represent a logical and promising avenue for drug discovery research. The systematic exploration of this compound and its analogues could lead to the identification of novel lead compounds with therapeutic potential.
Addressing Unexplored Synthetic Challenges and Mechanistic Pathways
The synthesis of this compound, while not extensively documented in dedicated studies, can be approached by considering established methodologies for indole functionalization. The primary challenge lies in the regioselective introduction of the allyl group onto the 5,6-dimethoxyindole core.
The indole nucleus is electron-rich, with the C-3 position being the most common site for electrophilic substitution. A plausible synthetic route involves the direct allylation of 5,6-dimethoxyindole with an allyl electrophile, such as allyl bromide. However, controlling the selectivity between C-3 and N-1 allylation can be a significant hurdle.
Modern catalytic methods offer more precise control. Palladium-catalyzed allylation reactions, for instance, are highly effective for the C-3 functionalization of indoles. nih.gov Research on the C-3 allylation of 3-substituted indoles has shown that electron-donating substituents on the indole ring, such as methoxy groups at the C-5 position, lead to high yields and selectivities. nih.gov This suggests that a similar palladium-catalyzed approach using an allyl source, potentially allyl alcohol in the presence of a trialkylborane promoter, could be a highly effective method for synthesizing the title compound from 5,6-dimethoxyindole. nih.gov
A proposed mechanistic pathway for such a transformation involves the formation of a π-allylpalladium intermediate. The indole nitrogen, coordinated to a boron Lewis acid, would direct the nucleophilic attack from the C-3 position onto the allyl moiety, ensuring regioselectivity. nih.gov The choice of solvent and the steric and electronic nature of the borane (B79455) and phosphine (B1218219) ligands are critical parameters that would require optimization to maximize yield and selectivity. nih.gov
Alternative mechanistic pathways could involve Friedel-Crafts type reactions, where an activated allyl species reacts with the indole. rsc.org Base-catalyzed methods could also be employed, involving the deprotonation of the indole N-H followed by nucleophilic attack, although this can sometimes favor N-alkylation. rsc.org
Potential for Expanding Chemical Reactivity and Utility as a Building Block
The true value of this compound lies in its potential as a versatile synthetic intermediate. The molecule contains several reactive handles that can be selectively functionalized to build molecular complexity.
Reactivity of the Allyl Group: The allyl group at the C-3 position is a gateway to numerous chemical transformations. It can undergo:
Oxidation: To form the corresponding epoxide, diol, or aldehyde.
Reduction: To yield the propyl-substituted indole.
Halocyclization: Reaction with halogens can lead to the formation of new heterocyclic rings fused to the indole core, as seen in related allylthio-indoles. researchgate.net
Metathesis: Cross-metathesis or ring-closing metathesis can be used to form more complex side chains or new ring systems.
Reactivity of the Indole Core: The 5,6-dimethoxyindole core remains reactive despite the C-3 substitution.
The N-H proton can be removed and substituted with a variety of functional groups.
The electron-rich benzene ring, activated by two methoxy groups, is susceptible to further electrophilic aromatic substitution, likely at the C-4 or C-7 positions.
The indole C-2 position can also be functionalized, sometimes through rearrangement reactions where a substituent migrates from C-3 to C-2 under acidic conditions. nih.gov
This multi-faceted reactivity makes this compound a powerful building block. For example, functionalization of the allyl group followed by a cyclization reaction onto the indole nitrogen or the C-4 position could generate novel polycyclic indole alkaloids. The compound serves as a modifiable scaffold for creating libraries of derivatives for screening in drug discovery programs, leveraging the known biological importance of the indole nucleus. researchgate.net Its structure is related to substituted tryptamines, a class of compounds known for a wide range of biological activities. wikipedia.org
Scope and Organization of the Academic Research Outline
This article has provided a focused examination of the chemical compound this compound. It has addressed the key synthetic challenges and explored the potential mechanistic pathways for its formation based on established indole chemistry. Furthermore, it has highlighted the compound's significant potential as a versatile building block, stemming from the distinct reactivity of both its allyl substituent and its dimethoxy-indole core. The analysis underscores the compound's promise as a valuable intermediate for the synthesis of complex heterocyclic systems and potential bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5,6-dimethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C13H15NO2/c1-4-5-9-8-14-11-7-13(16-3)12(15-2)6-10(9)11/h4,6-8,14H,1,5H2,2-3H3 |
InChI Key |
SKLABUDCRKXBJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CC=C)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Allyl 5,6 Dimethoxy 1h Indole
Strategies for the Construction of the 5,6-Dimethoxy-1H-indole Core
The creation of the 5,6-dimethoxy-1H-indole framework can be achieved through various synthetic routes. These strategies primarily include classical methods that have been refined over time and modern techniques that offer improved efficiency, milder reaction conditions, and higher yields. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole (B1671886) product.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and important methods for preparing substituted indoles. wikipedia.orgthermofisher.commdpi.com The reaction involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. thermofisher.com The general mechanism begins with the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. wikipedia.orgyoutube.com A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a diimine intermediate. wikipedia.org Subsequent cyclization and elimination of an ammonia molecule under acid catalysis yield the final aromatic indole. wikipedia.orgmdpi.com
The initial step in the Fischer synthesis is the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. youtube.com This condensation is typically acid-catalyzed and involves the elimination of water. youtube.com Modern approaches often perform this step in a one-pot synthesis, where the intermediate arylhydrazone is not isolated, streamlining the process. thermofisher.com
Advanced strategies have been developed to broaden the scope and efficiency of hydrazone formation. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides and hydrazones to generate the required N-arylhydrazone intermediates. wikipedia.orgyoutube.com This method expands the range of accessible starting materials. Furthermore, tandem reactions, such as a one-pot hydroformylation–hydrazone formation–Fischer indolization sequence, have been developed, allowing for the direct synthesis of complex indoles like tryptamides from allylic amides and aryl hydrazines. rsc.org
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Classical Condensation | Acid-catalyzed reaction of a phenylhydrazine and a carbonyl compound with removal of water. | Well-established, straightforward for simple substrates. | youtube.com |
| One-Pot Synthesis | Hydrazone is formed in situ and cyclized without isolation. | Improved efficiency, reduced reaction time and waste. | thermofisher.com |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. | Expands the scope of substrates, particularly for complex arylhydrazines. | wikipedia.org |
| Tandem Reactions | Multi-step sequences (e.g., hydroformylation-condensation) in a single pot. | High atom economy, direct access to functionalized indoles from simple precursors. | rsc.org |
The crucial cyclization step in the Fischer synthesis is promoted by a catalyst, which can be either a Brønsted or a Lewis acid. wikipedia.org Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H2SO4), polyphosphoric acid (PPA), and p-toluenesulfonic acid. wikipedia.orgmdpi.com Lewis acids such as zinc chloride (ZnCl2), boron trifluoride (BF3), and aluminum chloride (AlCl3) are also effective catalysts for this transformation. wikipedia.orgmdpi.com The choice of acid and reaction conditions can significantly impact the reaction's outcome, including the regioselectivity when unsymmetrical ketones are used as starting materials. youtube.com
In some cases, the indolization can be achieved under thermal conditions, without the need for an acid catalyst. youtube.com A facile one-pot approach involving a thermally induced metal- and solvent-free 5-endo-dig cyclization has been reported for the synthesis of 4,5,6,7-tetrahydroindoles, highlighting the potential of thermal methods in indole synthesis. nih.govresearchgate.net
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid | Heating in a suitable solvent (e.g., ethanol, acetic acid, toluene) | wikipedia.orgmdpi.com |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Often used with non-polar solvents; can offer different selectivity. | wikipedia.orgmdpi.com |
| Thermal (Catalyst-Free) | Not applicable | High temperatures, often in a high-boiling solvent or neat. | youtube.com |
The application of microwave irradiation in organic synthesis has been shown to accelerate a wide range of reactions, including the synthesis of indoles. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. nih.gov
Several microwave-assisted protocols for indole synthesis have been developed. These include one-pot, three-component coupling reactions that produce a variety of polysubstituted indoles in moderate to excellent yields. nih.gov Another innovative approach involves the microwave-promoted cycloisomerization of 2-alkynylanilines in water, which proceeds without any added metal catalyst. elte.hu This method represents a greener and more benign process for constructing the indole ring. elte.hu The conversion of various enamines into the corresponding indoles has also been optimized by exposing the neat reaction mixture to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com
An important alternative to the Fischer synthesis for constructing the indole core is the reductive cyclization of suitably substituted nitroaromatics. This approach often begins with a derivative of nitrobenzene. For the synthesis of the 5,6-dimethoxy-1H-indole core, a common starting material would be a derivative of 1,2-dimethoxy-4-nitrobenzene.
One established method is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, where carbon monoxide often serves as the deoxygenating agent. nih.gov To improve safety and operational simplicity, recent advancements have focused on using CO surrogates, such as alkyl and aryl formate esters. researchgate.netunimi.it Phenyl formate has been identified as a particularly effective CO source, providing excellent yields of the desired indole products. researchgate.net Another powerful strategy is the Leimgruber-Batcho indole synthesis, which starts from o-nitrotoluenes. Modern adaptations of this method allow for a one-pot process that is concise, fast, and efficient, often providing higher yields in shorter reaction times compared to the traditional procedure. journalijar.com Additionally, one-pot syntheses involving the reduction of a nitro group followed by intramolecular condensation and subsequent nucleophilic addition have been developed for the creation of functionalized indoles. mdpi.com
Several mild, one-pot procedures for indole synthesis have been reported. For example, the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes proceeds under relatively mild conditions and demonstrates broad functional group compatibility. nih.gov Another approach involves the cyclization of 2-vinylanilines using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) under mild conditions to produce indoles in moderate to good yields. researchgate.net A one-pot, three-component synthesis of indoles has also been developed using a Sonogashira/Cacchi process, which can be accelerated using microwave irradiation. nih.gov These methods exemplify the ongoing efforts to develop more practical and environmentally friendly routes to the indole core.
| Method | Key Reagents/Catalysts | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Reductive Cyclization | Palladium catalyst, CO or CO surrogate (e.g., Phenyl formate) | Mild to moderate heating | Avoids harsh acidic conditions of Fischer synthesis. | nih.govresearchgate.net |
| Leimgruber-Batcho | Pyrrolidine, Hydrazine, Ferric chloride | Mild heating (e.g., 45 °C) | Starts from readily available o-nitrotoluenes. | journalijar.com |
| Microwave-Assisted Three-Component Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Microwave irradiation (60-90 °C) | Rapid synthesis of polysubstituted indoles. | nih.gov |
| Oxidative Cyclization | PIFA | Mild conditions | Good functional group tolerance. | researchgate.net |
Classical and Modified Fischer Indole Synthesis Approaches
Regioselective C3-Allylation of the Indole Nucleus
The direct introduction of an allyl group onto the 5,6-dimethoxy-1H-indole nucleus is a more direct strategy. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic substitution. bhu.ac.inrsc.org Therefore, achieving regioselective C3-allylation is a key synthetic challenge.
Electrophilic Allylation Reactions at C3
Electrophilic allylation is a common method for functionalizing the C3 position of indoles. This approach involves the reaction of the indole with an electrophilic allyl source, often generated in situ with the aid of an acid catalyst.
Both Brønsted and Lewis acids are effective catalysts for the C3-allylation of indoles. rsc.org
Brønsted acids , such as (±)-10-camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA), can catalyze the reaction by protonating an allylic alcohol. rsc.orgrsc.org This protonation converts the hydroxyl group into a good leaving group (water), facilitating the formation of an allylic carbocation. This cation then acts as a potent electrophile that is attacked by the nucleophilic C3 position of the indole. sc.edu
Lewis acids are widely used to promote C3-allylation with various allylic substrates, including alcohols, esters, and carbonates. rsc.orgresearchgate.net Catalysts such as B(C₆F₅)₃, BF₃·OEt₂, InCl₃, and FeCl₃ activate the allylic substrate by coordinating to the leaving group. rsc.orgsc.eduacs.org This coordination weakens the C-O bond, promoting its cleavage and generating a carbocation or a species with significant carbocationic character. rsc.org A study reported the B(3,4,5-F₃H₂C₆)₃-catalyzed C3-allylation of indoles with allylic esters, achieving high yields. rsc.org The reaction proceeds via the formation of an adduct between the borane (B79455) catalyst and the ester's carbonyl group, which facilitates the generation of the key carbocation intermediate. rsc.org
The table below summarizes various acid-catalyzed C3-allylation reactions of indoles reported in the literature.
| Catalyst | Indole Substrate | Allyl Source | Solvent | Temperature (°C) | Yield (%) |
| B(3,4,5-F₃H₂C₆)₃ (15 mol%) | 1-Methylindole | Allyl trifluoroacetate (B77799) | Chloroform | 60 | 97 |
| InBr₃ | Indole | Allyl alcohol | Dichloromethane | Room Temp. | High |
| FeCl₃ | Indole | Allyl alcohol | Acetonitrile | 80 | High |
| (±)-10-CSA | 2-Indolylmethanol | Guaiazulene | Dichloromethane | Room Temp. | High |
This table presents a selection of representative examples and is not exhaustive.
The high regioselectivity for electrophilic attack at the C3 position of the indole ring is a well-established electronic feature of the heterocycle. When an electrophile attacks the C3 position, the resulting cationic intermediate, an indoleninium ion, is significantly stabilized by resonance. The positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring.
In contrast, an attack at the C2 position would lead to an intermediate where delocalization of the positive charge onto the nitrogen atom would require the disruption of the benzene ring's aromatic sextet. This pathway is energetically less favorable, making C3 the preferred site of reaction. The absence of an electron-donating group in the indole's benzene ring generally promotes C3 regioselective cyclization. beilstein-journals.org
Transition Metal-Catalyzed Allylation Approaches
Transition metal catalysis offers a powerful and often milder alternative to acid-catalyzed methods for C3-allylation. nih.gov These methods provide high selectivity and are tolerant of a wider range of functional groups.
Palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a premier method for forming C-C bonds and has been successfully applied to the C3-allylation of indoles. acs.orgchinesechemsoc.org The catalytic cycle typically begins with the reaction of a Pd(0) complex with an allylic substrate, such as an allyl acetate or carbonate, to form a π-allylpalladium(II) intermediate. acs.orgresearchgate.net
The indole, acting as the nucleophile, then attacks this electrophilic π-allyl complex. The regioselectivity of this attack—both on the indole (C3 vs. N1) and on the allyl fragment—can be controlled by the choice of ligands, base, and reaction conditions. nih.gov For instance, the use of trialkylboranes as additives has been shown to promote C3-selective allylation with allyl alcohols. acs.orgacs.org The borane is believed to bind to the indole nitrogen, which both enhances the nucleophilicity of the C3 position and sterically hinders N-allylation. nih.govacs.org This approach has been used to achieve enantioselective C3-allylation of 3-substituted indoles, leading to the formation of important chiral indolenines and indolines. nih.govacs.org
The following table showcases examples of palladium-catalyzed C3-allylation of indoles.
| Palladium Source | Ligand | Allyl Source | Additive/Base | Solvent | Yield (%) |
| [Pd(C₃H₅)Cl]₂ | Phosphoramidite (B1245037) L1 | Methyl cinnamyl carbonate | Et₃B | THF | 80 |
| [PdCl(C₃H₅)]₂ | Bis(sulfoxide) phosphine (B1218219) | Allyl acetate | Cs₂CO₃ | THF | High |
| Pd(OAc)₂ | (S)-BINAP | 1,3-Diphenyl-2-propenyl acetate | Cs₂CO₃ | CH₃CN | 74 |
This table provides illustrative examples from the field of palladium-catalyzed indole allylation.
Rhodium-Catalyzed C-H Functionalization/Allylic Alkylation Cascades
Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in indole scaffolds. nih.govrsc.orgsnnu.edu.cnresearchgate.netrsc.orgrsc.org This approach offers an atom-economical and efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials.
In the context of synthesizing 3-allyl-5,6-dimethoxy-1H-indole, rhodium-catalyzed reactions can facilitate the direct introduction of an allyl group at the C3 position. These reactions often proceed through a cascade mechanism involving C-H activation followed by allylic alkylation. The choice of rhodium catalyst and ligands is crucial for controlling the regioselectivity, particularly for directing the functionalization to the desired C3 position over other potentially reactive sites like C2, C7, or the N1 position. researchgate.netnih.govnih.gov
Researchers have developed various rhodium-based catalytic systems to achieve high yields and selectivity. For instance, the use of specific directing groups on the indole nitrogen can steer the catalyst to the C2 or C7 position, highlighting the importance of substrate design in achieving the desired C3-allylation. researchgate.net The reaction conditions, including the choice of solvent, temperature, and the nature of the allylic partner, also play a significant role in the outcome of the reaction.
Enantioselective Allylation Strategies
The development of enantioselective methods for the synthesis of chiral 3-allyl-indole derivatives is of great interest due to the prevalence of such motifs in biologically active molecules. nih.gov Transition-metal catalysis, particularly with iridium and rhodium, has been instrumental in achieving high levels of enantioselectivity in the allylation of indoles. nih.govnih.govacs.orgthieme-connect.com
Iridium-catalyzed asymmetric allylation has been shown to be highly effective for the N-allylation of indoles, but with careful selection of ligands and reaction conditions, it can also be adapted for C3-allylation. nih.govacs.orgthieme-connect.com Similarly, rhodium catalysts, when combined with chiral ligands, can facilitate enantioselective C3-allylic alkylation. nih.gov The success of these strategies often depends on the kinetic resolution of racemic allylic partners or the use of prochiral nucleophiles.
Key to these enantioselective transformations is the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. Phosphoramidites, bisoxazolinephosphanes, and other privileged ligand classes have been successfully employed in these systems. nih.govthieme-connect.com
| Catalyst System | Chiral Ligand | Selectivity | Enantiomeric Excess (ee) | Reference |
| [Ir(cod)Cl]₂ | Phosphoramidite (R)-L | Branched | up to 99% | thieme-connect.com |
| Rhodium | Bisoxazolinephosphane | C3- and N1-allylindoles | up to 99% | nih.gov |
Indirect Allylation via C3-Functionalization and Subsequent Transformations
Indirect methods provide an alternative route to this compound, involving the initial functionalization of the C3 position with a precursor group that is subsequently converted to the allyl moiety.
Sonogashira Cross-Coupling for C3-Alkynyl Precursors and Reduction
The Sonogashira cross-coupling reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, a 3-halo-5,6-dimethoxy-1H-indole can be coupled with a suitable terminal alkyne, such as propargyl alcohol or a protected derivative, to introduce a C3-alkynyl precursor. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov
Once the 3-alkynylindole is formed, the triple bond can be selectively reduced to a double bond to yield the desired 3-allyl-indole. This reduction can be achieved using various methods, such as catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) to prevent over-reduction to the corresponding alkyl group. Other reduction methods might include the use of dissolving metal reductions or hydride reagents under specific conditions.
Derivatization of C3-Formylated Indoles
Another indirect approach involves the derivatization of a C3-formyl-5,6-dimethoxy-1H-indole. The C3-formyl group can be readily introduced into the indole ring via Vilsmeier-Haack formylation. This aldehyde functionality serves as a versatile handle for further transformations.
One common method to convert the aldehyde to an alkene is the Wittig reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the C3-formylindole with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to generate the corresponding terminal alkene. wikipedia.org The choice of the ylide and reaction conditions can influence the stereoselectivity of the resulting double bond.
N-Functionalization and Protecting Group Strategies at N1
The nitrogen atom of the indole ring (N1) is nucleophilic and can compete with the C3 position in alkylation reactions. Therefore, the protection of the indole nitrogen is often a crucial step in the synthesis of C3-substituted indoles to prevent undesired N-alkylation and to modify the reactivity of the indole ring. researchgate.net
A variety of protecting groups have been developed for the indole nitrogen, each with its own methods of introduction and removal. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.
Commonly used protecting groups for the indole nitrogen include:
Sulfonyl groups: Phenylsulfonyl (PhSO₂) and nosyl groups are robust protecting groups that can be introduced using the corresponding sulfonyl chlorides. researchgate.net They are generally stable to a wide range of reaction conditions but may require harsh conditions for removal. researchgate.net
Carbamates: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are widely used but can be labile on indoles. researchgate.net
Alkyl groups: Benzyl (B1604629) groups are often used and can be removed by hydrogenolysis or with strong Lewis acids. researchgate.net The p-methoxybenzyl (PMB) group can be removed under oxidative conditions with DDQ or with trifluoroacetic acid. tib.eu
Silyl (B83357) groups: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another useful protecting group that can be removed under mild conditions using fluoride sources or Lewis acids. acs.orgacs.org
The electronic nature of the protecting group can also influence the reactivity of the indole ring. Electron-withdrawing groups, such as sulfonyl and carbamate groups, decrease the electron density of the ring, making it less susceptible to electrophilic attack. researchgate.net In contrast, electron-donating groups like alkyl groups can increase the ring's reactivity. researchgate.net
Scale-Up Considerations and Green Chemistry Methodologies in Synthesis
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. nih.govresearchgate.netrsc.org Green chemistry principles are increasingly being integrated into synthetic methodologies to address these concerns. eurekaselect.comresearchgate.nettandfonline.comtandfonline.comrsc.org
Scale-Up Considerations:
Reagent and Catalyst Cost: The cost-effectiveness of reagents and catalysts is a primary concern for large-scale synthesis. Expensive transition metal catalysts, while highly efficient, may need to be used at very low loadings or be recyclable to be economically viable.
Process Safety: The use of hazardous reagents and solvents should be minimized. Reactions that can be run under milder conditions (lower temperatures and pressures) are generally safer to scale up.
Reaction Throughput and Efficiency: High-yielding and atom-economical reactions are preferred to maximize product output and minimize waste. Continuous flow chemistry offers a promising alternative to batch processing for improved safety, efficiency, and scalability. unicam.it
Purification: The ease of product isolation and purification is crucial. Methods that generate minimal byproducts and allow for straightforward purification techniques, such as crystallization, are advantageous.
Green Chemistry Methodologies:
Alternative Solvents: The use of environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry. eurekaselect.comresearchgate.nettandfonline.com Solvent-free reactions are even more desirable. eurekaselect.comresearchgate.netrsc.org
Catalysis: The use of catalysts, particularly heterogeneous or recyclable catalysts, is a cornerstone of green chemistry as it reduces waste compared to stoichiometric reagents. eurekaselect.comresearchgate.nettandfonline.com
Energy Efficiency: Microwave-assisted and ultrasound-promoted reactions can significantly reduce reaction times and energy consumption. eurekaselect.comresearchgate.nettandfonline.comtandfonline.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.
Recent research has focused on developing greener synthetic routes to indole derivatives. eurekaselect.comresearchgate.nettandfonline.comtandfonline.com For example, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the Fischer indole synthesis. rsc.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, also align with the principles of green chemistry by improving efficiency and reducing waste. eurekaselect.comresearchgate.net
Solvent Selection and Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of 3-allylated indoles, profoundly influencing both reaction yield and regioselectivity (C-3 versus N-1 allylation). In transition metal-catalyzed reactions, such as the palladium-catalyzed enantioselective C-3 allylation of indoles, the solvent's coordinating ability plays a pivotal role. nih.govacs.org
Research has demonstrated that non-coordinating solvents often provide higher selectivity for C-3 allylation. nih.govacs.org For instance, in a palladium-catalyzed allylation of 3-substituted indoles, dichloromethane (CH2Cl2) was found to provide the best results in terms of enantioselectivity. nih.gov A systematic study of the base and solvent effects in similar reactions revealed that the formation of a tight complex between the indole's metal counterion and the catalyst favors the C-3 allylation pathway. nih.govacs.org Coordinating solvents can interfere with this interaction, leading to reduced selectivity.
The electronic properties of the indole ring also interact with solvent effects. Electron-donating substituents on the indole, such as the 5,6-dimethoxy groups in the target compound, enhance the nucleophilicity of the C-3 position. This increased nucleophilicity generally leads to higher selectivity and yields in C-3 functionalization reactions. nih.gov
Table 1: Effect of Solvent on Enantioselective Allylation of 3-Methylindole
This table illustrates the impact of different solvents on the enantioselectivity of a representative palladium-catalyzed indole allylation. Data sourced from studies by Trost et al. nih.gov
Metal-Free Catalysis in Allylation
In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of transition metals, which can be toxic and costly to remove from the final product. Metal-free catalysis offers a sustainable alternative for the C-3 allylation of indoles.
Several strategies for metal-free C-H functionalization have emerged. One approach involves the use of diaryliodonium salts for the direct arylation of indoles, which proceeds without a metal catalyst. acs.org More directly relevant to allylation, recent studies have demonstrated the use of main group catalysts, such as the fluorinated triaryl borane B(3,4,5-F3H2C6)3, for the C-3 allylation of indoles with allylic esters. rsc.org This Lewis acid-catalyzed reaction provides high yields of C-3 allylated products and avoids the issues associated with residual transition metals. rsc.org
Another innovative metal-free approach is the hydrogen autotransfer-type reaction. A recently developed method uses a cesium carbonate (Cs2CO3) and oxone® system to mediate the C-3 alkylation of indoles with various alcohols. chemrxiv.org This process is believed to occur via a chain reaction involving the initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.org Such methods represent a significant step forward in the sustainable synthesis of functionalized indoles like this compound.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing new, more efficient catalysts. For the C-3 allylation of indoles, mechanistic studies have focused on elucidating the specific steps of C-C bond formation.
Elucidation of Reaction Pathways and Intermediates
The C-3 allylation of indoles typically proceeds via an electrophilic substitution mechanism, leveraging the inherent nucleophilicity of the C-3 position of the indole ring. In palladium-catalyzed reactions, the process is initiated by the formation of a π-allylpalladium intermediate from an allylic precursor. nih.gov The indole then acts as a nucleophile, attacking this electrophilic intermediate to form the C-C bond.
Computational and experimental studies have provided deeper insights into these pathways. For some polar reactions involving indoles, a two-step mechanism has been identified. mdpi.com This pathway involves the initial C-C bond formation to create an unstable zwitterionic intermediate, which then undergoes further transformation to yield the final product. mdpi.comresearchgate.net The existence of such intermediates can influence the stereospecificity of the reaction and can be sensitive to the polarity of the solvent. mdpi.com In palladium-catalyzed cycloadditions, zwitterionic Pd-π-allyl intermediates have been identified as key species that serve as versatile dipole precursors for synthesizing complex polycyclic indoles. ccspublishing.org.cn
Transition State Analysis and Energy Profiles in C-C Bond Formation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the intricate details of reaction mechanisms, including the characterization of transition states. acs.orgnih.govnih.gov The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate and selectivity of the reaction.
DFT studies on the C-3 allylation of indoles have helped to map out the energy profiles of the reaction. rsc.org For example, in the B(3,4,5-F3H2C6)3-catalyzed allylation, calculations showed that the reaction begins with the coordination of the borane catalyst to the carbonyl group of the allylic ester. rsc.org This activation step is followed by the nucleophilic attack of the indole. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand the factors that control regioselectivity and stereoselectivity.
Furthermore, distortion energy analysis within the transition state has been used to predict regioselectivity in nucleophilic additions to arynes, including indolynes. nih.gov This analysis quantifies the energy required to distort the reactants into their transition state geometries, providing a powerful model for understanding and predicting the outcomes of C-C bond-forming reactions in indole chemistry. nih.gov
Chemical Reactivity and Transformations of 3 Allyl 5,6 Dimethoxy 1h Indole
Reactivity of the Indole (B1671886) Nucleus
The indole core is a privileged heterocyclic motif known for its diverse reactivity. nih.gov The presence of two methoxy (B1213986) groups at the C5 and C6 positions significantly enhances the electron density of the aromatic system, influencing its susceptibility to various transformations.
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. researchgate.netnih.gov In 3-Allyl-5,6-dimethoxy-1H-indole, the C3 position is already substituted. The primary sites for further electrophilic attack on the indole nucleus are the C4 and C7 positions of the benzene (B151609) portion of the molecule.
The outcome of EAS reactions is directed by the electronic effects of the existing substituents. The two methoxy groups at C5 and C6 are powerful activating, ortho- and para-directing groups.
The C5-methoxy group directs electrophiles to the ortho C4 and C6 positions. Since C6 is occupied, it strongly activates the C4 position.
The C6-methoxy group directs electrophiles to the ortho C5 and C7 positions. With C5 being occupied, it activates the C7 position.
Due to these activating effects, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the C4 and C7 positions. The relative ratio of C4 to C7 substitution will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance at the C4 position (adjacent to the C3-allyl group) potentially favoring substitution at C7.
The nitrogen atom of the indole ring possesses a lone pair of electrons and a slightly acidic proton (N-H). researchgate.net Under basic conditions, the N-H proton can be abstracted to form a highly nucleophilic indolide anion. This anion can then react with various electrophiles in nucleophilic substitution reactions. researchgate.net The electron-donating character of the 5,6-dimethoxy substituents is expected to slightly decrease the acidity of the N-H proton compared to an unsubstituted indole, but deprotonation remains a key reactive pathway.
Common transformations involving the N1 position include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents after deprotonation with a suitable base (e.g., sodium hydride).
N-Acylation: Reaction with acid chlorides or anhydrides to form N-acylindoles.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to install a protecting group.
These reactions provide a straightforward method for introducing a wide variety of substituents at the N1 position, which can be used to modulate the electronic properties of the indole or to serve as protecting groups during subsequent transformations.
Table 1: Representative N1-Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | 3-Allyl-1-methyl-5,6-dimethoxy-1H-indole |
| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-allyl-5,6-dimethoxy-1H-indole |
| N-Sulfonylation | Tosyl Chloride (TsCl) | 3-Allyl-5,6-dimethoxy-1-(tosyl)-1H-indole |
Oxidative Transformations of the Indole Ring System
The electron-rich pyrrole (B145914) ring of the indole nucleus is susceptible to oxidation. Oxidative transformations of indoles can lead to a variety of products, including oxindoles, pseudoindoxyls, and ring-opened compounds, depending on the oxidant and reaction conditions. nih.gov For this compound, oxidation would likely target the C2-C3 double bond of the pyrrole ring. This can lead to the formation of 2-oxindole derivatives, which are valuable synthetic intermediates. The specific outcome will be influenced by the choice of oxidizing agent (e.g., m-CPBA, ozone, singlet oxygen).
The indole nucleus can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) scaffold. nih.gov This transformation effectively saturates the pyrrole ring, converting the planar aromatic system into a more flexible, non-aromatic structure. Common methods for indole reduction include catalytic hydrogenation (e.g., using H₂ with Pd/C) or chemical reduction using reagents like sodium cyanoborohydride in the presence of an acid. It is important to select conditions that are chemoselective for the reduction of the indole C2-C3 double bond without affecting the allyl group's double bond, or vice-versa if desired. For instance, certain catalysts may allow for the simultaneous reduction of both double bonds.
Transformations Involving the C3-Allyl Group
The allyl group at the C3 position provides a versatile handle for further synthetic modifications, primarily through reactions of its carbon-carbon double bond.
The terminal alkene of the allyl group is susceptible to a wide range of classical alkene transformations. These reactions allow for the elaboration of the C3 side chain without altering the core indole structure.
Cycloaddition Reactions: The 3-alkenylindole moiety can participate as a 4π-electron component in dearomative (4+3) cycloaddition reactions with oxyallyl cations to furnish complex cyclohepta[b]indole frameworks. nih.govacs.org This provides a powerful method for building polycyclic structures.
Oxidation: The double bond can be oxidized to form an epoxide using peroxy acids (e.g., m-CPBA), or dihydroxylated to a diol using reagents like osmium tetroxide or potassium permanganate.
Reduction: Catalytic hydrogenation can selectively reduce the allyl double bond to a propyl group, leading to 3-Propyl-5,6-dimethoxy-1H-indole. The choice of catalyst and conditions is crucial to avoid reduction of the indole ring itself.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, converting the allyl group into a 3-hydroxypropyl side chain.
Table 2: Common Transformations of the C3-Allyl Group
| Reaction Type | Reagent(s) | Functional Group Transformation |
|---|---|---|
| Epoxidation | m-CPBA | Alkene → Epoxide |
| Dihydroxylation | OsO₄, NMO | Alkene → Diol |
| Hydrogenation | H₂, Pd/C | Alkene → Alkane |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkene → Primary Alcohol |
| (4+3) Cycloaddition | Oxyallyl Cation Precursors | Alkene → Cyclohepta[b]indole |
Reactions at the Allylic Positions
The allylic carbon atom of this compound is activated and can undergo a variety of reactions, including oxidation and radical functionalization.
Allylic oxidation of the allyl group can lead to the formation of an α,β-unsaturated aldehyde or a corresponding allylic alcohol. nih.gov Reagents such as selenium dioxide (SeO₂) are commonly used for the oxidation of allylic C-H bonds. Biocatalytic methods using enzymes like cytochrome P450 have also emerged as powerful tools for the selective oxidation of allylic positions, often with high regio- and stereoselectivity. nih.gov The specific outcome of the oxidation would depend on the chosen reagent and reaction conditions.
The allylic C-H bonds in this compound are susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. youtube.com This allows for a range of radical-mediated functionalization reactions. For instance, allylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the allylic position. libretexts.org Furthermore, photoredox-catalyzed methods have been developed for the allylic C(sp³)–H bond arylation of alkenes, which could potentially be applied to this compound to introduce aryl groups at the allylic position. nih.gov
Rearrangement Reactions of the Allyl Moiety
The allyl group at the C3 position of the indole nucleus is susceptible to various rearrangement reactions, primarily driven by thermal or catalytic activation. These transformations are crucial for introducing structural diversity and accessing different scaffolds from a common precursor.
Investigation of Sigmatropic Rearrangements
The most prominent sigmatropic rearrangement involving an allyl group is the nih.govnih.gov-sigmatropic rearrangement, famously known as the Claisen rearrangement. wikipedia.orglibretexts.org In the context of indoles, this reaction typically involves the thermal rearrangement of an O-allyl or N-allyl indole derivative. For this compound, a direct Claisen rearrangement of the C3-allyl group is not a standard pathway. Instead, the rearrangement is more relevant to its isomers, such as 5-allyloxy- or 6-allyloxyindoles. For instance, the thermal rearrangement of 6-allyloxyindole-2-carboxylates has been shown to proceed with high regioselectivity to the C7-position, a phenomenon attributed to the retention of aromatic stabilization in the transition state. rsc.org
While a direct nih.govnih.gov-shift from C3 is not typical, related phenomena can be observed. If the allyl group were to first migrate from carbon to nitrogen, the resulting N-allyl-5,6-dimethoxy-1H-indole could then potentially undergo aza-Claisen rearrangement. acs.org This would involve a nih.govnih.gov-sigmatropic shift to furnish 2-allyl-5,6-dimethoxy-1H-indole. Such rearrangements are often catalyzed by Lewis or Brønsted acids.
Other Thermally or Catalytically Induced Rearrangements
Beyond sigmatropic shifts, the allyl group can be induced to migrate under different conditions. Transition metal catalysis offers a powerful toolkit for manipulating allyl groups. Palladium-catalyzed reactions, for example, are well-known to proceed via π-allylpalladium intermediates. acs.orgnih.gov Treatment of a 3-allyl-indole with a palladium(0) catalyst could lead to the formation of a π-allylpalladium complex. This intermediate can then be attacked by various nucleophiles or even by the indole nucleus itself at a different position, leading to isomerization. For instance, palladium-catalyzed C3-selective allylation of indoles with allyl alcohols has been reported, forming 3-allyl-3-substituted indolenines. nih.gov
Ruthenium catalysts have also been employed for intramolecular allylic dearomatization reactions of indole derivatives, leading to spiroindolenine structures. acs.org Similarly, iridium-catalyzed reactions can achieve N-allylation of indoles. nih.gov While these examples often involve the formation of an allyl-indole bond, the principles can be extended to the isomerization of an existing one. For this compound, a catalytically generated π-allyl intermediate could potentially re-form the C-C bond at the C2, C4, or C7 positions, depending on the catalyst, ligands, and reaction conditions. Boron-based catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have also been shown to catalyze the C3-allylation of indoles, suggesting their potential role in mediating allyl group migrations. acs.org
Reactivity of the Methoxy Groups
The two methoxy groups on the benzene portion of the indole ring are not mere spectators. They significantly influence the molecule's reactivity, both by acting as reactive handles themselves (demethylation) and by electronically directing the outcome of other reactions (regioselectivity).
Selective Demethylation Strategies
The cleavage of aryl methyl ethers is a common transformation in natural product synthesis and medicinal chemistry to unmask phenolic hydroxyl groups. Several reagents are known to effect this transformation, with varying degrees of selectivity and mildness. researchgate.net
One of the most common and effective reagents for demethylating aryl methyl ethers is boron tribromide (BBr₃) . orgsyn.orgcommonorganicchemistry.comnih.gov It is particularly potent and often works at low temperatures (e.g., 0 °C to room temperature), which helps to avoid side reactions. ajrconline.org The reaction proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govajrconline.org For a molecule like this compound, using at least two equivalents of BBr₃ would be necessary to cleave both methoxy groups, yielding 3-allyl-5,6-dihydroxy-1H-indole (3-allyl-indole-5,6-diol). It is generally advisable to use one mole of BBr₃ per ether group, plus an additional mole for any other basic sites in the molecule. mdma.ch
Other reagents can also be employed, sometimes offering different selectivity.
Magnesium iodide (MgI₂) has been used for the selective debenzylation and demethylation of aryl ethers, often under solvent-free conditions. nih.gov
Thiolate-based reagents , such as sodium dodecanethiolate (generated in situ from dodecanethiol and a base like NaOH or NaH), provide a powerful nucleophilic demethylation method. nih.gov
A combination of a Lewis acid (e.g., AlCl₃) and a soft nucleophile (e.g., dimethyl sulfide) can also effectively cleave aryl methyl ethers. google.com
Systems like lithium chloride (LiCl) in combination with p-toluenesulfonic acid (pTSA) in DMF have been reported as a mild alternative for demethylating heteroaryl methyl ethers, which could potentially offer selectivity. researchgate.net
The choice of reagent would depend on the desired outcome (mono- vs. di-demethylation) and the compatibility with other functional groups in the molecule.
Table 1: Potential Reagents for Demethylation of this compound
| Reagent(s) | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | DCM, 0 °C to RT | Highly effective, works at low temperatures, requires stoichiometric amounts. | orgsyn.org, ajrconline.org |
| Magnesium Iodide (MgI₂) | Solvent-free, heat | Can be selective for benzyl (B1604629) vs. methyl ethers. | nih.gov |
| Dodecanethiol / NaH | Refluxing solvent (e.g., DMF, toluene) | Strong nucleophilic cleavage, avoids odorous low-MW thiols. | nih.gov |
| AlCl₃ / Me₂S | DCM, 0 °C to RT | Lewis acid activation coupled with a soft nucleophile. | google.com |
| LiCl / pTSA | DMF, heat | Reported as a mild alternative to BBr₃ for some substrates. | researchgate.net |
Influence of Methoxy Groups on Regioselectivity of Other Reactions
The electron-donating nature of the two methoxy groups at the C5 and C7 positions dramatically enhances the nucleophilicity of the indole ring, making it highly activated towards electrophilic aromatic substitution. researchgate.net The directing effect of these groups is a combination of their individual influences. A methoxy group generally directs electrophilic attack to the ortho and para positions.
In the case of a 5,6-dimethoxy substitution pattern, the C5-methoxy group activates the ortho C4 and C6 positions, while the C6-methoxy group activates its ortho C5 and C7 positions. The combined effect leads to a significant increase in electron density at the C4 and C7 positions of the indole benzene ring. This makes these sites, in addition to the inherently nucleophilic C3 position (which is already substituted), the most likely points of attack for electrophiles. researchgate.net
Studies on related 5,7-dimethoxyindoles have shown that the C4 position is strongly nucleophilic. researchgate.net For 5,6-dimethoxyindoles, while C3 is the primary site of electrophilic attack in unsubstituted indoles, the strong activation by the methoxy groups can make other positions competitive. youtube.comrhhz.net Specifically, cycloaddition reactions involving 5,6-indolynes (generated from the corresponding dihalides) show little regioselectivity, unlike the highly regioselective 6,7-indolynes. nih.gov This suggests that the electronic environment of the 5,6-dimethoxy system is more balanced. In electrophilic substitutions on this compound, where the C3 position is blocked, electrophiles would be strongly directed to attack the C4 and/or C7 positions. The precise outcome would depend on the specific electrophile and reaction conditions.
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient tools in synthetic chemistry. nih.govrsc.org Indole derivatives are valuable building blocks in MCRs, often leveraging the nucleophilicity of the C3 position or the N-H group. researchgate.net Given its structure, this compound can participate in MCRs through several reactive sites.
Although the C3 position is substituted, the indole N-H proton is acidic and the nitrogen can act as a nucleophile. This allows the compound to be used in MCRs where an amine component is required. For example:
Ugi and Passerini-type Reactions: While classic Ugi reactions involve a primary amine, an aldehyde, a carboxylic acid, and an isocyanide, variations exist. nih.gov If the indole nitrogen participates, it could lead to complex, highly substituted structures.
Mannich-type Reactions: The indole nitrogen can react with an in-situ formed iminium ion (from an aldehyde and a secondary amine), leading to N-functionalization.
Furthermore, the highly activated benzene ring opens up possibilities for MCRs that involve electrophilic aromatic substitution. The nucleophilic C4 and C7 positions could attack an electrophilic species generated in situ during an MCR. For instance, in a three-component reaction between an indole, an aldehyde, and another nucleophile (like malononitrile (B47326) or a pyrazol-5-amine), the indole typically attacks the activated aldehyde first. rsc.orgacs.org For this compound, this attack could potentially occur at C4 or C7, leading to novel polycyclic structures after subsequent reaction steps.
Recent developments have shown that indoles can participate in MCRs to form complex fused heterocycles, such as indole-fused oxadiazepines, through reactions with formaldehyde (B43269) and amino hydrochlorides. nih.govrsc.org The electron-donating methoxy groups in this compound would enhance its reactivity in such transformations, though they might also affect the stability of certain intermediates. nih.gov
Table 2: Potential Multi-Component Reactions for this compound
| MCR Type | Potential Role of the Indole | Key Reactants | Potential Product Type | Reference |
|---|---|---|---|---|
| Yonemitsu-type | Nucleophile (at C4/C7) | Aldehyde, Malononitrile | Substituted indolyl-malononitriles | acs.org |
| Indole-fused Heterocycle Synthesis | Bis-nucleophile (at N and C4/C7) | Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | rsc.org, nih.gov |
| Ugi-type | Amine component (at N-H) | Aldehyde, Isocyanide, Carboxylic Acid | Complex N-substituted indole amides | nih.gov |
Chemo- and Regioselectivity Studies in Complex Transformations
Detailed experimental data on the chemo- and regioselectivity of this compound in complex transformations is limited in the current body of scientific literature. However, based on the known reactivity of related indole derivatives, several potential reaction pathways and selectivity considerations can be hypothesized.
In electrophilic substitution reactions, the electron-donating methoxy groups at the C5 and C6 positions are expected to activate the benzene portion of the indole ring, primarily directing incoming electrophiles to the C4 and C7 positions. The high electron density at the C3 position, however, often makes it the most reactive site for electrophilic attack in many indole systems. The presence of the allyl group at this position could sterically hinder or electronically influence reactions at C2 and N1.
Transition metal-catalyzed cross-coupling reactions offer a promising avenue for the functionalization of this compound. The allyl group could participate in reactions like the Heck reaction or Tsuji-Trost allylation. Concurrently, the indole N-H bond and C-H bonds at various positions (C2, C4, C7) could be targets for direct functionalization. The ultimate chemo- and regioselectivity would likely be governed by the choice of catalyst, ligands, and reaction conditions. For instance, directing groups could be installed on the indole nitrogen to favor C2 functionalization over other positions.
Cycloaddition reactions represent another area where the interplay between the indole and allyl moieties would be critical. The allyl group can act as a diene or dienophile in Diels-Alder reactions, while the indole double bond at C2-C3 can also participate in cycloadditions. The relative reactivity of these two functionalities would determine the product distribution.
A summary of potential selective reactions is presented in the table below:
| Reaction Type | Potential Reactive Sites | Expected Controlling Factors |
| Electrophilic Substitution | C4, C7, N1, C2 | Electronic effects of methoxy groups, steric hindrance from the allyl group. |
| Metal-Catalyzed Cross-Coupling | Allyl group, N-H, C2-H, C4-H, C7-H | Catalyst/ligand system, directing groups, reaction conditions. |
| Cycloaddition | Allyl group (C=C), Indole (C2=C3) | Reaction partners, temperature, catalysts. |
Detailed Mechanistic Investigations of Chemical Transformations
For metal-catalyzed reactions, the mechanism would likely involve initial coordination of the metal to either the allyl group's double bond or the electron-rich indole ring. In the case of a Heck-type reaction, for example, oxidative addition of an aryl halide to a palladium(0) catalyst, followed by migratory insertion of the allyl double bond and subsequent β-hydride elimination, would be a plausible pathway. The regioselectivity of the migratory insertion step would be a key determinant of the final product structure.
In the context of acid-catalyzed reactions, protonation could occur at the C3 position, leading to a stabilized tertiary carbocation. This intermediate could then be trapped by a nucleophile or undergo rearrangement. The electron-donating methoxy groups would play a significant role in stabilizing any positive charge developed on the indole ring during the reaction.
To truly understand the reactivity of this compound, future research should focus on:
Systematic screening of reaction conditions for various transformations to map out the chemo- and regioselectivity landscape.
Isolation and characterization of reaction intermediates to provide direct evidence for proposed mechanistic pathways.
Computational studies , such as Density Functional Theory (DFT) calculations, to model transition states and predict reaction outcomes.
The following table outlines potential mechanistic pathways for key transformations:
| Transformation | Proposed Key Mechanistic Steps | Influencing Factors |
| Palladium-Catalyzed Allylic Alkylation | Oxidative addition, π-allyl complex formation, nucleophilic attack. | Nature of the nucleophile, ligand electronics and sterics. |
| Ring-Closing Metathesis (with an appropriate diene partner) | Formation of a metallacyclobutane intermediate with a Grubbs-type catalyst. | Catalyst generation and stability, steric hindrance around the double bonds. |
| Acid-Catalyzed Cyclization | Protonation of the allyl double bond, intramolecular electrophilic attack on the indole ring (at C2 or C4). | Acid strength, temperature, solvent. |
Theoretical and Computational Investigations of 3 Allyl 5,6 Dimethoxy 1h Indole
Electronic Structure and Molecular Geometry Studies
The electronic nature and three-dimensional shape of 3-Allyl-5,6-dimethoxy-1H-indole are fundamental to understanding its behavior. Computational methods provide a powerful lens for examining these characteristics at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized geometry of molecules. For substituted indoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), provide reliable predictions of molecular properties. niscpr.res.inchemrxiv.org Such calculations for this compound would begin with a geometry optimization to find the lowest energy arrangement of its atoms.
The presence of electron-donating methoxy (B1213986) groups at the C5 and C6 positions is known to significantly influence the electronic distribution within the indole (B1671886) ring system compared to unsubstituted indoles. rsc.orgrsc.org DFT calculations can precisely quantify these effects, predicting changes in bond lengths, bond angles, and dihedral angles. For instance, the C5-O and C6-O bonds of the methoxy groups and the C3-C bond of the allyl group are key parameters determined through these calculations.
While specific experimental crystallographic data for this exact compound are not publicly available, DFT calculations can generate highly plausible geometric parameters.
Illustrative DFT-Calculated Geometric Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Length (Å) | Indole N1-C2 | ~1.38 Å |
| Bond Length (Å) | Indole C2-C3 | ~1.37 Å |
| Bond Length (Å) | C3-C(Allyl) | ~1.51 Å |
| Bond Length (Å) | C5-O(Methoxy) | ~1.36 Å |
| Bond Angle (°) | C2-C3-C(Allyl) | ~128° |
| Bond Angle (°) | C4-C5-O(Methoxy) | ~118° |
| Dihedral Angle (°) | C2-C3-C(Allyl)-C(Allyl) | ~90° (for a stable conformer) |
Note: The values in this table are illustrative, based on typical results from DFT calculations on similarly substituted indole derivatives.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and localization of these orbitals are critical for predicting a molecule's behavior as an electron donor or acceptor.
For this compound, the key findings from an FMO analysis are:
HOMO: The HOMO is primarily localized on the electron-rich indole ring system. The presence of two powerful electron-donating methoxy groups at the C5 and C6 positions significantly raises the energy of the HOMO compared to unsubstituted indole. rsc.org This elevated HOMO energy indicates that the molecule is a potent nucleophile (electron donor), with the C3 position being a primary site for electrophilic attack, a common feature in indole chemistry. nih.gov
LUMO: The LUMO is generally distributed over the aromatic system. Its energy determines the molecule's ability to act as an electrophile (electron acceptor).
Predicted FMO Properties for this compound
| Orbital | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO | ~ -5.1 eV | Strong nucleophilic character |
| LUMO | ~ -0.2 eV | Moderate electrophilic character |
| Energy Gap (ΔE) | ~ 4.9 eV | High chemical reactivity |
Note: These energy values are typical estimates for highly substituted indoles and serve as an illustration.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
In an MEP map of this compound:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are the most likely sites for electrophilic attack. For this molecule, significant negative potential would be located around the oxygen atoms of the two methoxy groups and on the C3 position of the pyrrole (B145914) ring, which is characteristic of indoles.
Positive Regions (Blue): These areas indicate electron deficiency and are susceptible to nucleophilic attack. The most positive region would be centered on the hydrogen atom attached to the indole nitrogen (N-H), highlighting its acidity.
Neutral Regions (Green): These areas represent regions of neutral or near-zero potential, such as the hydrocarbon backbone of the allyl group.
The MEP map visually confirms the predictions from FMO analysis, showing that the molecule has distinct electron-rich and electron-poor regions that govern its reactive encounters.
Conformational Analysis of the Allyl Moiety and Its Influence on Molecular Architecture
The rotation around the single bond connecting the allyl group to the indole ring is not entirely free. It is governed by a potential energy surface with distinct energy minima (stable conformations) and rotational barriers (energy required to move between minima).
High-accuracy quantum chemical calculations on the parent allyl radical have determined the rotational barrier to be approximately 14 kcal/mol. acs.orgnih.gov For this compound, this value serves as a baseline. However, the actual barrier would be influenced by steric interactions between the allyl group and the hydrogen atom at the C4 position of the indole ring, as well as potential electronic interactions. The molecule likely possesses several stable conformers corresponding to different dihedral angles of the allyl substituent, with rotational barriers that are modulated by these steric and electronic factors.
The specific conformation adopted by the allyl group can be stabilized by subtle intramolecular interactions. These non-covalent interactions, though weak, can influence the conformational preference and, consequently, the molecule's reactivity.
Potential interactions include:
N-H···π Interaction: A weak hydrogen bond could form between the acidic proton of the indole N-H group and the π-electron cloud of the allyl group's double bond. This type of interaction would favor conformations where the allyl group is positioned over the pyrrole ring.
van der Waals Forces: Steric repulsion between the allyl group and adjacent atoms on the indole ring will destabilize certain conformations, while attractive van der Waals forces may stabilize others.
The conformation of the allyl group directly affects reactivity. For example, a conformation that sterically shields the C2 position of the indole ring could hinder reactions at that site. Conversely, a conformation that exposes a particular face of the indole ring could lead to higher stereoselectivity in certain reactions. Studies on related systems have shown that intramolecular hydrogen bonding can activate substrates and enhance enantioselectivity in catalytic processes, a principle that could be relevant here. acs.orgresearchgate.net
Aromaticity Assessment and Electronic Delocalization within the Indole System
The indole ring system, a fusion of a benzene (B151609) and a pyrrole ring, is an aromatic heterocycle with 10 π-electrons that satisfy Hückel's rule. bhu.ac.in The degree of aromaticity and the extent of π-electron delocalization are critical to its chemical properties and can be quantitatively assessed using computational methods. The presence of substituents, such as the allyl group at the C3 position and the methoxy groups at the C5 and C6 positions, modulates the electronic distribution and aromatic character of the parent indole core.
Computational chemistry provides several indices to quantify aromaticity. Two of the most common are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS).
HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.govacs.org HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems, respectively. nih.gov The HOMA index can be calculated for each ring in a polycyclic system, allowing for an assessment of local aromaticity. mdpi.com For the indole system, the benzene ring typically exhibits a higher HOMA value than the pyrrole ring, indicating greater aromatic character. The electron-donating methoxy groups on the benzene ring and the allyl group on the pyrrole ring are expected to influence bond lengths and, consequently, the HOMA values of both rings.
NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic criterion for aromaticity. github.iogithub.io It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). github.iogithub.io Aromatic systems are characterized by diatropic ring currents, which induce a shielding effect, resulting in negative NICS values. Conversely, anti-aromatic systems exhibit paratropic currents and positive NICS values. NICS analysis of the indole core generally shows a more negative value for the six-membered ring compared to the five-membered ring, corroborating the findings from HOMA.
The electronic delocalization in this compound is enhanced by the resonance effects of the methoxy groups and the lone pair of the nitrogen atom. The oxygen atoms of the dimethoxy substituents donate electron density to the benzene ring, which is then relayed throughout the bicyclic system. This increased electron density particularly influences the reactivity of the pyrrole moiety. chemrxiv.orgresearchgate.net
Table 1: Representative Aromaticity Indices for Indole and Related Heterocycles This table presents typical calculated values from computational studies to illustrate the relative aromaticity of the constituent rings in the indole system. Actual values for the title compound would require specific calculations.
| Compound/Ring | Aromaticity Index | Typical Calculated Value | Reference |
|---|---|---|---|
| Benzene | HOMA | 1.00 | nih.gov |
| Indole (Benzene Ring) | HOMA | ~0.9 | mdpi.com |
| Indole (Pyrrole Ring) | HOMA | ~0.6 - 0.7 | mdpi.com |
| Benzene | NICS(1)zz | ~ -30 to -40 ppm | nih.gov |
| Indole (Benzene Ring) | NICS(1) | ~ -9 to -11 ppm | nih.gov |
| Indole (Pyrrole Ring) | NICS(1) | ~ -6 to -8 ppm | nih.gov |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transient species and energetic landscapes that are often inaccessible to experimental methods.
A key reaction pathway for 3-allyl-substituted indoles is the Claisen rearrangement, a aip.orgaip.org-sigmatropic shift. rsc.orgtaylorandfrancis.comcapes.gov.br For this compound, this would involve the migration of the allyl group from the C3 position to the C2 position. Computational methods, particularly Density Functional Theory (DFT), are employed to map the entire reaction coordinate for such processes. acs.org
The process involves:
Locating Stationary Points: The geometries of the reactant (3-allyl-indole derivative), the product (2-allyl-indole derivative), and, most importantly, the transition state (TS) are optimized.
Transition State Verification: A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds during the allyl group migration). researchgate.net
For electrophilic substitutions, which are characteristic of indoles, the preferred site of attack is typically C3. bhu.ac.in Since this position is already occupied in the title compound, electrophilic attack would likely occur at C2 or on the electron-rich benzene ring (at C4 or C7). nih.gov Computational studies can predict the most favorable site by comparing the activation barriers for attack at each position. The stability of the resulting intermediate (a sigma complex or Wheland intermediate) is a key factor, and calculations show that the positive charge in the intermediate from C3 attack is better stabilized by the nitrogen lone pair than the intermediate from C2 attack. bhu.ac.in
Table 2: Illustrative Calculated Activation Energies for Reactions of Indole Derivatives This table provides examples of computationally determined activation energies for processes relevant to indole chemistry. The values are context-dependent and vary with the specific molecule, reaction, and level of theory.
| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| C-H Arylation | Rh(I)-catalyzed Indole | DFT | ~15-25 | researchgate.net |
| [2+2] Cycloaddition | Photocatalytic Indole-Olefin | DFT | Energy barrier diminished by photosensitizer | acs.org |
| Claisen Rearrangement | Allyl Aryl Ethers | DFT (B3LYP) | Energetic barrier depends on concerted vs. stepwise pathway | acs.org |
| OH-initiated Oxidation | Indole + OH radical | Quantum Chemistry | Addition pathways are barrierless or have very low barriers | copernicus.org |
Solvent plays a crucial role in chemical reactions, influencing reactant and transition state stability, and thus altering reaction rates and pathways. springernature.comucsb.edu Computational models account for these effects through two primary approaches:
Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the related Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.gov The solute is placed in a cavity within this dielectric, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. youtube.com This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For instance, polar solvents would be predicted to stabilize polar species, such as a charged intermediate or a polar transition state, thereby lowering the activation energy of a reaction that proceeds through such a state. youtube.com
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. ucsb.edu This allows for the modeling of specific short-range interactions, such as hydrogen bonding, which are crucial in protic solvents. aip.org While computationally much more demanding, this method provides a more detailed and accurate picture of the immediate solvation shell around the solute. nih.gov Hybrid models that combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent offer a balance between accuracy and computational cost. acs.org
For this compound, the choice of solvent can influence the equilibrium of tautomers, the rate of electrophilic substitution, and the energetics of the Claisen rearrangement. Computational studies on related indoles have shown that polar solvents can significantly alter the electronic properties and photophysics of the indole chromophore. researchgate.netaip.org
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org These models are a powerful tool for predicting the reactivity of new compounds and for gaining insight into the structural features that govern a particular chemical transformation.
The general workflow for a QSRR study is as follows:
Dataset Assembly: A series of structurally related compounds (in this case, indole derivatives) with experimentally measured reactivity data is collected. neliti.com
Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, electrostatic potentials. researchgate.net
Steric/Topological Descriptors: Molecular volume, surface area, shape indices, connectivity indices.
Quantum Chemical Descriptors: Total energy, polarizability, hardness. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation relating a subset of the most relevant descriptors to the observed reactivity. neliti.comnih.gov
Model Validation: The predictive power of the model is rigorously tested using statistical techniques like cross-validation (e.g., leave-one-out) to ensure it is not overfitted to the training data. neliti.comnih.gov
For indole derivatives, QSRR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies have been used to model properties ranging from inhibitory activity against enzymes to general chemical reactivity. neliti.comnih.gov Such studies often find that electronic properties, like the energy of the highest occupied molecular orbital (HOMO), which relates to the ease of donating electrons, and steric factors are crucial for explaining the observed trends. researchgate.net A QSRR model for the reactivity of substituted indoles could predict, for example, how the electron-donating nature of the dimethoxy groups and the steric bulk of the allyl group in this compound influence its susceptibility to a specific reaction compared to other indoles.
Table 3: Common Molecular Descriptors Used in QSRR/QSAR Studies of Indole Derivatives
| Descriptor Category | Specific Descriptor | Information Encoded | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, susceptibility to electrophiles/nucleophiles | researchgate.net |
| Electronic | Dipole Moment | Molecular polarity, strength of electrostatic interactions | nih.gov |
| Electronic | Mulliken Atomic Charges | Distribution of charge, identification of electrophilic/nucleophilic sites | researchgate.net |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | researchgate.net |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity | neliti.com |
| Quantum Chemical | Total Energy | Overall stability of the molecule | nih.gov |
3 Allyl 5,6 Dimethoxy 1h Indole As a Precursor in Advanced Chemical Synthesis
Synthesis of Complex Indole (B1671886) Scaffolds and Analogs
The strategic positioning of the allyl group on the indole core of 3-allyl-5,6-dimethoxy-1H-indole provides a versatile handle for the elaboration into more complex indole-containing structures. The electron-rich nature of the 5,6-dimethoxy-substituted indole nucleus enhances its reactivity towards various chemical transformations, facilitating the synthesis of a diverse range of analogs.
One of the key reactions is the palladium-catalyzed allylic alkylation of the C3 position of 3-substituted indoles. This method allows for the direct introduction of an allyl group, creating a quaternary carbon center at a challenging position. nih.gov The resulting 3-allyl-3-substituted-indolenines can be further transformed into other valuable structures, such as oxindoles, through oxidation. nih.gov The electronic properties of the indole ring play a significant role, with electron-donating substituents, such as the methoxy (B1213986) groups in the target compound, generally leading to higher selectivity and reactivity. nih.gov
Furthermore, the indole scaffold itself, particularly with methoxy activation, is a cornerstone for building more elaborate molecules. chim.it Various synthetic strategies, including modifications of the Bischler and Nordlander indole syntheses, have been employed to generate a wide array of substituted indoles. chim.it These methods often involve the reaction of anilines with α-haloketones or related precursors, leading to the formation of the indole ring system. The presence of the allyl group in this compound offers a subsequent point of diversification.
The reactivity of the indole C3 position also allows for functionalization with various electrophiles, leading to a broad spectrum of 3-substituted indole derivatives. nih.gov This inherent reactivity, coupled with the potential for further manipulation of the allyl group, underscores the utility of this compound in generating libraries of complex indole-based molecules.
Table 1: Selected Reactions for the Synthesis of Complex Indole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Palladium-Catalyzed C3-Allylation | Pd2(dba)3CHCl3, chiral ligands, boranes, allyl alcohol | 3-Allyl-3-substituted-indolenines | nih.gov |
| Oxidation of Indolenines | Tetrabutylammonium oxone®, acetic acid | Oxindoles | nih.gov |
| Modified Bischler Indole Synthesis | Substituted anilines, α-haloketones | 3-Substituted indoles | chim.it |
| C3-Aminomethylation | 1,3,5-Triazinanes | C3-Aminomethylated indoles | nih.gov |
Construction of Fused Heterocyclic Systems Derived from the Indole Core
The indole nucleus is a privileged scaffold for the construction of fused heterocyclic systems, which are prevalent in a vast number of natural products and biologically active compounds. nih.gov The presence of the allyl group in this compound provides a unique opportunity for intramolecular cyclization reactions, leading to the formation of novel fused ring systems.
One common strategy involves the cyclization of a side chain attached to the indole core. For instance, halocyclization of 3-allylthio-5H- nih.govchim.itnih.govtriazino[5,6-b]indole, a related structure, demonstrates the feasibility of forming new heterocyclic rings through reactions involving the allyl group. researchgate.net This type of transformation can be adapted to this compound to construct a variety of fused systems.
The indole ring itself can participate in cyclization reactions to form fused polycyclic structures. For example, the Pictet-Spengler reaction of tryptamine (B22526) derivatives is a well-established method for synthesizing β-carboline systems. researchgate.net While not directly applicable to the C3-allyl derivative, this illustrates the propensity of the indole scaffold to undergo annulation reactions. More relevantly, intramolecular palladium-catalyzed allylic alkylation reactions of indolyl allyl carbonates have been used to synthesize nine-membered rings fused to the indole core. researchgate.net
The synthesis of fused heterocycles often starts from functionalized indoles, such as isatin (B1672199) and its derivatives. researchgate.net These precursors can be subjected to a variety of cyclization and condensation reactions with bifunctional reagents to yield a diverse array of fused systems, including those containing thiadiazole, pyrimidine, and triazine rings. researchgate.net The 5,6-dimethoxy substitution pattern can influence the reactivity and outcome of these cyclization reactions.
Table 2: Examples of Fused Heterocyclic Systems Derived from Indoles
| Fused System | Synthetic Strategy | Starting Material | Reference |
| Thiazolo[3',2':2,3] nih.govchim.itnih.govtriazino[5,6-b]indolium halides | Halocyclization | 3-Allylthio-5H- nih.govchim.itnih.govtriazino[5,6-b]indole | researchgate.net |
| Nine-membered ring fused indoles | Intramolecular Tsuji-Trost reaction | Indolyl allyl carbonates | researchgate.net |
| Indolothiazoles, thiadiazinoindoles | Cyclization of isatin derivatives | Isatin | researchgate.net |
| Pyrido[2,3-d] nih.govchim.itnih.govtriazolo[4,3-a]pyrimidin-5(1H)-ones | Reaction of aminothiouracil derivatives with hydrazonoyl chlorides | 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | researchgate.net |
Applications in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The unique combination of a reactive allyl group and an electron-rich, functionalized indole core makes this compound an excellent scaffold for DOS.
The allyl group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse appendages and functional groups. Palladium-catalyzed allylic alkylation reactions, for example, can be used to introduce a variety of nucleophiles at the C3 position, leading to a library of compounds with different substituents at this stereocenter. researchgate.net Furthermore, the indole ring itself can be a platform for diversification. By employing different reaction conditions and catalysts, the same starting material can be guided towards different molecular skeletons. rsc.org
An example of this approach is the transition-metal-catalyzed allylic alkylation of indole derivatives. With a palladium catalyst, indole-based nine-membered rings can be obtained, while an iridium catalyst can lead to the formation of seven-membered rings. researchgate.net This catalyst-controlled divergence is a hallmark of efficient DOS strategies.
The concept of reagent-based diversification can also be applied. Starting from a common precursor like tryptamine, different reagents and catalysts can be used to controllably synthesize indole-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, or 2,2′-bis(indolyl)methanes. rsc.org Similarly, this compound can be envisioned as a starting point for a multitude of divergent synthetic pathways, leading to a rich collection of novel compounds.
Development of New Synthetic Methodologies Utilizing the Compound as a Substrate
The unique reactivity of this compound makes it an ideal substrate for the development and validation of new synthetic methodologies. The presence of multiple reactive sites—the C3-allyl group, the indole nitrogen, and the electron-rich aromatic ring—allows for the exploration of a wide range of chemical transformations.
Recent advancements in C-H activation and functionalization offer exciting possibilities for the selective modification of the indole core. nih.gov While direct functionalization of the C2, C3, and other positions of the indole ring is an active area of research, the allyl group provides a pre-installed handle for directed or undirected C-H functionalization at other positions.
The development of novel cyclization reactions is another area where this compound can serve as a valuable substrate. For instance, the exploration of radical cyclizations, such as the 5-endo-trig cyclization of 2-azaallyl radicals, highlights the ongoing efforts to develop new methods for constructing heterocyclic rings. acs.org The allyl group in this compound could potentially participate in similar radical-mediated or other pericyclic reactions to forge new ring systems.
Furthermore, the compound can be used to test the scope and limitations of new catalytic systems. For example, the development of enantioselective palladium-catalyzed allylic substitution reactions has been a major focus in organic synthesis. acs.org Using this compound as a substrate in these reactions would not only provide access to chiral indole derivatives but also contribute to the understanding and refinement of these catalytic methods.
Role in Ligand Design for Organometallic Catalysis
The indole scaffold is a key component in the design of chiral ligands for asymmetric catalysis. The rigid, planar structure of the indole ring, combined with its electronic properties, can provide a well-defined chiral environment around a metal center. The this compound can serve as a precursor for the synthesis of novel indole-based ligands.
The allyl group can be functionalized to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur, which can then bind to a metal. For example, the allyl group could be transformed into a phosphine-containing side chain. The resulting indole-phosphine ligand could then be evaluated in various metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation.
The design of effective chiral ligands is crucial for the success of many asymmetric transformations. Ligands based on binaphthyl, spiro, and other chiral backbones have been successfully employed in palladium-catalyzed allylic dearomatization of indoles. acs.org The development of new ligands derived from this compound could lead to improved enantioselectivities and broader substrate scope in these and other important reactions. The electronic-donating methoxy groups on the indole ring can also influence the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal complex.
Exploration as a Synthon for Natural Product Synthesis (Focus on Chemical Strategy)
The indole moiety is a fundamental structural unit in a vast array of natural products, many of which exhibit significant biological activity. nih.gov this compound represents a strategic synthon for the total synthesis of such natural products. The term "synthon" refers to a structural unit within a molecule that is related to a synthetic operation.
The chemical strategy for utilizing this compound in natural product synthesis would involve retrosynthetic analysis, where the target natural product is conceptually disconnected into simpler precursors. The this compound could be identified as a key building block, providing the core indole structure with a versatile allyl handle for further elaboration.
For example, the allyl group can be transformed into a variety of other functional groups through reactions such as ozonolysis, dihydroxylation, or hydroboration-oxidation. These transformations would allow for the introduction of aldehydes, alcohols, or other functionalities that can be used to construct the remainder of the natural product skeleton.
The synthesis of complex indole alkaloids often involves the construction of additional rings fused to the indole core. The allyl group of this compound can be a key participant in intramolecular cyclization reactions to form these rings. For instance, a reverse aromatic Cope rearrangement of 2-allyl-3-alkylideneindolines has been used to synthesize α-allyl-3-indole acetonitriles, demonstrating the utility of allyl-indole derivatives in constructing complex side chains. organic-chemistry.org This type of strategic manipulation of the allyl group is central to its application in the synthesis of natural products.
Advanced Analytical Methodologies for Structural and Purity Confirmation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 3-Allyl-5,6-dimethoxy-1H-indole (C13H15NO2), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecule [M+H]+ or the molecular ion [M]+.
Table 1: Theoretical Mass of this compound
| Formula | Species | Theoretical Mass (Da) |
| C13H15NO2 | [M] | 217.1103 |
| C13H16NO2 | [M+H]+ | 218.1176 |
| C13H15NNaO2 | [M+Na]+ | 240.0995 |
The observation of an ion with a mass corresponding to one of these theoretical values within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the protons of the two methoxy (B1213986) groups, and the protons of the allyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key parameters.
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would show signals for the eight carbons of the indole core, the two carbons of the methoxy groups, and the three carbons of the allyl group.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the indole ring, which can be useful for studying electronic effects and hydrogen bonding.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 | - |
| C2 | ~7.0 | ~123 |
| C4 | ~6.9 | ~95 |
| C7 | ~6.8 | ~103 |
| C5 | - | ~148 |
| C6 | - | ~144 |
| C3a | - | ~131 |
| C7a | - | ~127 |
| 5-OCH3 | ~3.9 | ~56 |
| 6-OCH3 | ~3.8 | ~56 |
| C1' (Allyl) | ~3.4 | ~29 |
| C2' (Allyl) | ~5.9 | ~137 |
| C3' (Allyl) | ~5.1 | ~116 |
Note: These are predicted values based on known data for similar indole derivatives and may vary slightly from experimental values.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the spin system of the allyl group and the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is essential for establishing the connectivity between different fragments of the molecule, for instance, connecting the allyl group to the C3 position of the indole ring and the methoxy groups to the C5 and C6 positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could show correlations between the allyl protons and the H4 proton on the indole ring, confirming their spatial proximity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, a sharp peak around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. C-H stretching vibrations of the aromatic and allyl groups would appear around 3100-3000 cm⁻¹. The C=C stretching of the allyl group and the aromatic ring would be observed in the 1650-1450 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy groups would be expected around 1250-1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C=C stretching of the allyl group and the symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | 3450-3350 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Alkenyl) | Stretch | 3100-3000 |
| C-H (Alkyl) | Stretch | 3000-2850 |
| C=C (Alkene) | Stretch | 1650-1630 |
| C=C (Aromatic) | Stretch | 1600, 1475 |
| C-O (Aryl Ether) | Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-N | Stretch | 1342–1266 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The spectrum of this compound would be expected to show characteristic absorption maxima (λmax) corresponding to π-π* transitions. The positions and intensities of these bands can be influenced by the substituents on the indole ring. For a related compound, an indole oxoacetamide derivative, UV absorptions were observed at 320, 275, 258, and 212 nm. researchgate.net Similar absorption patterns would be anticipated for this compound.
X-ray Crystallography for Solid-State Structure Determination
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive structural information. It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For indole derivatives, X-ray crystallography has been used to confirm the planarity of the indole ring and to study the packing of molecules in the crystal lattice, which is influenced by hydrogen bonding and π-π stacking interactions. mdpi.com While a crystal structure for this compound is not publicly available, this technique would be the ultimate proof of its structure if a suitable crystal were grown.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound by separating it from potential impurities, such as starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile, thermally labile compounds like many indole derivatives. A reversed-phase HPLC method is particularly well-suited for this compound, leveraging the compound's moderate polarity. cetjournal.itnih.gov By employing a non-polar stationary phase and a polar mobile phase, separation is achieved based on the differential partitioning of the analyte and impurities.
A typical HPLC method for the purity assessment of this compound would involve a C18 column and a gradient elution to ensure the effective separation of a wide range of potential impurities. nih.gov The method's parameters can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and peak shape.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but scientifically plausible set of HPLC conditions for the analysis of the target compound based on methods for similar indole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ronotulaebotanicae.ro For this compound, direct GC-MS analysis is feasible. The technique provides not only retention time data for purity assessment but also mass spectra that offer valuable structural information, aiding in the identification of the main component and any impurities. notulaebotanicae.roresearchgate.net
The selection of an appropriate capillary column is critical for achieving good separation. A non-polar or medium-polarity column is generally suitable for indole derivatives. In cases where the compound or its potential impurities exhibit poor volatility or thermal stability, derivatization may be employed prior to GC-MS analysis. nih.govanu.edu.au
Table 2: Representative GC-MS Conditions for Analysis of this compound
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
This table outlines a typical GC-MS method that could be applied to the analysis of this compound, based on established methods for other indole alkaloids. notulaebotanicae.ro
Chiral Analysis Techniques for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is not chiral, derivatives of this compound could possess stereogenic centers, necessitating chiral analysis to determine enantiomeric purity. For instance, functionalization of the allyl group could introduce a chiral center. In such cases, specialized chromatographic techniques are employed to separate the enantiomers.
Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations due to its efficiency, speed, and reduced environmental impact compared to traditional normal-phase HPLC. oup.comselvita.com The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, often resulting in superior resolution and faster analysis times. oup.comchromatographyonline.com
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is another robust technique for enantiomeric separation. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating the enantiomers of various chiral compounds, including indole derivatives. oup.comnih.gov
The choice between SFC and HPLC for chiral analysis often depends on the specific properties of the derivative and the desired throughput. Both techniques, when coupled with an appropriate chiral stationary phase, can provide accurate determination of the enantiomeric excess (ee). chromatographyonline.com
Table 3: Common Chiral Stationary Phases for Indole Derivative Enantioseparation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (for HPLC) | Typical Mobile Phase (for SFC) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | CO2/Methanol |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | CO2/Ethanol |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Heptane/Isopropanol | CO2/Isopropanol |
This table lists common chiral stationary phases that have proven effective for the separation of enantiomers of various indole derivatives and would be suitable for the analysis of chiral derivatives of this compound. oup.comnih.gov
Future Directions and Challenges in the Chemical Research of 3 Allyl 5,6 Dimethoxy 1h Indole
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for synthesizing substituted indoles is a primary goal in modern organic chemistry. nih.gov Future research concerning 3-Allyl-5,6-dimethoxy-1H-indole will likely focus on moving beyond classical methods like the Fischer indole (B1671886) synthesis, which often require harsh conditions.
A promising direction is the use of palladium-catalyzed asymmetric allylic substitution. nih.gov This method could enable the enantioselective synthesis of precursors to the target indole, offering control over stereochemistry which is crucial for biological applications. For instance, a synthetic pathway could involve the palladium-catalyzed reaction of a 2-silyloxymethylcyclohexenol derivative with an appropriately substituted aniline (B41778) to form a chiral cyclohexenylamine, which can then be cyclized to the indole core. nih.gov
Furthermore, one-pot methodologies that combine multiple reaction steps without isolating intermediates offer a sustainable alternative by reducing solvent waste and energy consumption. mdpi.com A potential one-pot synthesis for this compound could be adapted from methods used for other multisubstituted indoles, involving a sequence of nitro reduction, intramolecular cyclization, and nucleophilic addition. mdpi.com Green chemistry approaches, such as using N-Br sulfoximines for trifunctionalization of the indole ring in a single step, also represent a key area for future development. nih.gov
Unveiling Undiscovered Reactivity Patterns and Selectivity Control
The unique electronic and steric environment of this compound, created by the interplay of the C3-allyl group and the C5, C6-dimethoxy substituents, suggests a rich and complex reactivity profile waiting to be explored. The electron-donating methoxy (B1213986) groups are known to influence the selectivity of reactions on the indole ring. nih.gov
Future work must focus on systematically investigating the regioselectivity and stereoselectivity of reactions involving both the indole nucleus and the allyl side chain. For example, dearomative annulation reactions with oxyallyl cations have shown that substitution on the indole ring can direct the regiochemical outcome. researchgate.net Understanding these "selectivity rules" for this compound is crucial for its use as a synthetic building block.
Gold-catalyzed reactions, which can selectively form 3-substituted indoles from indoles and alkynes, offer another avenue for exploration. whiterose.ac.uk A key challenge will be to control the selectivity of reactions on the allyl group itself without affecting the indole core, and vice-versa. This could be achieved through careful selection of catalysts and reaction conditions, as demonstrated in the conversion of allyl alcohol where product selectivity is controlled by the choice of zeolite Y catalyst. rsc.org
Table 1: Factors Influencing Selectivity in Indole Functionalization
| Reaction Type | Influencing Factor | Effect on Selectivity | Potential Application for this compound |
|---|---|---|---|
| Pd-Catalyzed C-3 Allylation | Electronic character of C-5 substituent | Electron-donating groups increase enantiomeric excess (ee). nih.gov | The 5,6-dimethoxy groups are expected to promote high enantioselectivity in further C-3 functionalization. |
| Gold-Catalyzed Coupling | Substrate binding affinity | The gold catalyst shows greater affinity for the indole than the alkyne, influencing the reaction pathway. whiterose.ac.uk | Exploring gold-catalyzed additions to the allyl group or further functionalization of the indole core. |
| Dearomative (3+2) Annulation | Substituents on oxyallyl cation | Presence or absence of a bromine atom on the cation can switch the regioselectivity of the annulation. researchgate.net | Precise control over the construction of complex polycyclic systems from the indole scaffold. |
Advanced Mechanistic Studies of Complex Chemical Transformations
A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For this compound, advanced mechanistic studies will be essential to rationalize its reactivity and guide the design of new transformations.
This will involve a combination of experimental techniques (like kinetic analysis and isotopic labeling) and computational chemistry (such as Density Functional Theory, DFT). acs.org For example, mechanistic studies on the Rh(III)-catalyzed C-H allylation of indoles have revealed a preference for a β-hydroxide elimination pathway over the more common β-hydride elimination, a finding that challenges previous assumptions and opens new synthetic possibilities. nih.gov DFT calculations have been employed to elucidate the preference for a 5-endo-trig cyclization of azaallyl radicals, predicting low activation barriers for synthetically useful but previously considered "unfavorable" pathways. acs.org
Investigating the mechanism of potential side reactions will also be critical. For instance, in the one-pot synthesis of related alkoxyindoles, mechanistic studies helped to understand the formation of various side products, enabling the optimization of reaction conditions to favor the desired product. mdpi.com Such detailed studies for reactions involving this compound will be a significant challenge but will ultimately unlock its full synthetic potential.
Development of Cascade, Domino, and Multicomponent Reactions
Cascade, domino, and multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single operation. rsc.orgarkat-usa.org These strategies are highly atom-economical and align with the principles of green chemistry. Developing such reactions for this compound is a key future direction. The indole moiety is a common partner in such reactions, although its full potential remains to be tapped. arkat-usa.orgnih.gov
The presence of the allyl group and the electron-rich indole core makes this compound an ideal substrate for cascade reactions. For example, a domino reaction could be designed where an initial reaction on the allyl group triggers a subsequent cyclization involving the indole nitrogen or benzene (B151609) ring. Strategies involving the domino condensation of enamines with arylglyoxals followed by annulation and allylic hydroxylation have been used to create complex fused pyrrole (B145914) systems and could be adapted. researchgate.net
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent another exciting frontier. nih.gov While the development of MCRs for indole synthesis has been demanding, novel approaches are emerging. nih.gov A future challenge will be to design an MCR that incorporates the this compound scaffold to rapidly generate libraries of complex, drug-like molecules. researchgate.net
Table 2: Examples of Advanced Reaction Strategies for Indole Synthesis
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Cascade Reaction | Nitrones and allenes react to rapidly synthesize diverse indole derivatives. | Chemoselectivity is controlled by substrate, conditions, and catalyst. nih.gov | nih.gov |
| Domino Reaction | Aza-Michael addition followed by SNAr and heteroaromatization. | Forms C5-substituted 1-alkyl-1H-indole-3-carboxylic esters under anhydrous conditions. mdpi.com | mdpi.com |
| Multicomponent Reaction | Reaction of arylglyoxal, 2-amino-1,4-naphthoquinone, and indole. | Forms three new bonds (2 C-C, 1 C-N) in one pot with simple purification. nih.gov | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing and drug discovery. nih.govfu-berlin.de Applying these technologies to the synthesis and derivatization of this compound presents a significant opportunity for process intensification and rapid library generation.
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. soci.orguc.pt The synthesis of various indole derivatives, including tryptophol (B1683683) via the Fischer indole synthesis, has been successfully translated to continuous flow systems, resulting in higher yields and dramatically shorter reaction times. researchgate.net Future work should focus on developing a robust flow process for the synthesis of this compound and its subsequent functionalization.
Automated synthesis platforms, which can perform multistep reactions, purifications, and analyses with minimal human intervention, will be crucial for exploring the chemical space around this scaffold. fu-berlin.de By combining a flow reactor with automated optimization tools and real-time analysis (e.g., LC/MS), researchers can rapidly screen different reaction conditions to discover new reactivity and optimize synthetic routes. soci.org
Predictive Modeling and Machine Learning in Reaction Design and Outcome
The complexity of organic reactions often makes predicting their outcomes challenging. Predictive modeling and machine learning (ML) are emerging as powerful tools to address this challenge by learning from existing chemical data to predict reaction yields, selectivity, or even to propose novel synthetic routes.
For a molecule like this compound, where a vast number of potential reactions and conditions could be explored, ML models could significantly accelerate research. By training models on datasets of indole reactions, it may become possible to predict how the electronic effects of the methoxy groups and the steric/reactive properties of the allyl group will influence the outcome of a new transformation.
While the application of ML to this specific indole is a future challenge, the groundwork is being laid in the broader field. Computational studies are already used to provide mechanistic insights and explain observed selectivity in indole reactions. whiterose.ac.uk The next step will be to leverage large datasets to build predictive ML algorithms that can guide experimental design, saving time and resources in the laboratory.
Discovery of New Chemical Applications in Materials Science or Catalyst Development
Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in materials science and catalysis. The electron-rich indole core is a well-known chromophore and electroactive unit, while the allyl group provides a handle for polymerization or surface attachment.
A key future direction is the exploration of this molecule as a monomer for the synthesis of novel functional polymers. Polyindoles are known for their conducting and optical properties, and the specific substituents on this monomer could be used to tune these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. For example, related indole derivatives have been used to create fluorescent sensors capable of detecting metal ions like Fe(III). researchgate.net
Another area of investigation is its potential use in catalyst development. The indole nitrogen and the allyl double bond could serve as coordinating sites for metal catalysts. By anchoring a catalytically active metal to this scaffold, it may be possible to develop novel catalysts for asymmetric synthesis or other challenging transformations, where the indole framework could influence the catalyst's stability and selectivity.
Q & A
Q. What are the optimized synthetic routes for 3-Allyl-5,6-dimethoxy-1H-indole, and how can purity be validated?
Methodological Answer: A common approach involves allylation of a pre-functionalized indole precursor . For example:
Start with 5,6-dimethoxy-1H-indole.
Perform Friedel-Crafts alkylation or transition metal-catalyzed coupling (e.g., Pd-mediated) to introduce the allyl group at the 3-position.
Use solvents like DMF or PEG-400, with CuI as a catalyst in azide-alkyne cycloaddition for related indoles .
Purify via flash column chromatography (70:30 ethyl acetate/hexane) and validate purity using:
Q. How can researchers distinguish this compound from positional isomers?
Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities:
- COSY identifies coupling between allyl protons and adjacent groups.
- HSQC/HMBC correlates methoxy carbons (δ 55–60 ppm) to aromatic protons .
- NOESY can confirm spatial proximity of the allyl group to the indole NH .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
Cross-validate techniques : Compare NMR with IR (C=O/C=N stretches) and X-ray crystallography (if crystals are obtainable) .
Replicate synthesis : Ensure reaction conditions (e.g., temperature, catalyst loading) match literature protocols for analogous indoles .
Computational modeling : Use DFT to predict NMR shifts and compare with experimental data .
Example: If methoxy signals overlap, employ deuterated solvent switching (e.g., DMSO-d vs. CDCl) to alter resolution .
Q. How does the allyl group influence the compound’s electronic properties and reactivity?
Methodological Answer:
Electron density analysis :
- The allyl group donates electron density via resonance, activating the indole ring for electrophilic substitution.
- Hammett constants or DFT calculations quantify substituent effects .
Reactivity studies :
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Antimicrobial activity :
Cytotoxicity :
Mechanistic studies :
- Molecular docking to predict binding to enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
